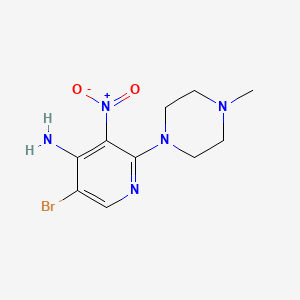

3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanenitrile

Overview

Description

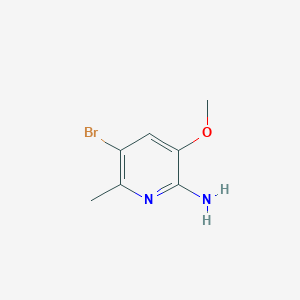

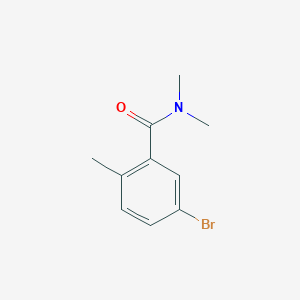

The compound “3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanenitrile” is a type of organic compound known as a pyrazole. Pyrazoles are heterocyclic compounds with a five-membered ring structure, containing two nitrogen atoms and three carbon atoms . The presence of a bromine atom and a nitrile group (-CN) suggests that this compound could have interesting reactivity.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, being a part of the compound’s core structure, would likely contribute to its overall stability. The bromine atom and the nitrile group could potentially influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For example, the presence of a nitrile group could increase the compound’s polarity, potentially influencing properties like solubility and boiling point .Scientific Research Applications

Microwave-Assisted Synthesis and Anticancer Activity

An efficient microwave-assisted procedure has been developed for synthesizing polysubstituted 4H-pyran derivatives, showcasing the potential of using related chemical structures in the synthesis of compounds with anticancer properties. The synthesized compounds were evaluated against 60 different human cancer cell lines, identifying potent activities against various cell lines (S. Hadiyal et al., 2020).

Synthesis of Polysubstituted Bipyrazoles and Pyrazolylpyrimidines

Research involving the reaction of a 3-(pyrazol-3-yl)-3-oxo-propanenitrile derivative with several nitrogen nucleophiles led to the synthesis of bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives. This highlights the versatility of pyrazole-related compounds in creating a variety of biologically interesting molecules (K. Dawood et al., 2004).

Antimicrobial and Anticancer Assessments

A study on 2-amino-3-cyanopyridine derivatives, reacting a 2-Aminonicotinonitrile derivative with different bi-functional reagents, yielded various compounds with potential anticancer properties. This work underscores the significance of nitrile derivatives in developing therapeutic agents (S. Y. Mansour et al., 2021).

Synthesis and Antimicrobial Activity of Pyrazole Derivatives

The creation of 1,3,4,5-tetrasubstituted pyrazole derivatives through reactions involving hydrazonyl bromides and active methylene compounds illustrates another route to synthesize molecules with potential antimicrobial activity (Nada M. Abunada et al., 2008).

Electro-Catalyzed Transformation to Pyrazole Derivatives

An efficient synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives using the electrogenerated anion of ethanol as the base demonstrates the application of electrochemical methods in the green synthesis of complex organic molecules (Zahra Vafajoo et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(4-bromopyrazol-1-yl)-2-methyl-2-(methylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN4/c1-8(5-10,11-2)6-13-4-7(9)3-12-13/h3-4,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWRAIXRQSEARV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(C=N1)Br)(C#N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Tert-butoxycarbonyl)-2,3-dihydro-1H-imidazo[1,2-B]pyrazole-6-carboxylic acid](/img/structure/B1526040.png)

![3-Bromoimidazo[1,5-a]pyridine](/img/structure/B1526049.png)

![[2,4'-Bipyridin]-5-ylmethanamine](/img/structure/B1526050.png)